5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
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Overview
Description
5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a piperazine ring with a pyrroloquinoline core, making it of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrroloquinoline Core: This step often involves the cyclization of a suitable precursor, such as a substituted aniline, with a diketone under acidic or basic conditions to form the pyrroloquinoline core.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This can be achieved by reacting the pyrroloquinoline intermediate with a piperazine derivative in the presence of a suitable base.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate to form the desired compound, often under reflux conditions with a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Quinoline derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one: Unique due to its specific piperazine and pyrroloquinoline structure.
1-{4-[2-hydroxy-3-(quinolin-5-yloxy)propyl]piperazin-1-yl}-2,2-diphenylethan-1-one: Similar in having a piperazine ring but differs in the overall structure and functional groups.
Imidazol-1-ylmethyl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-ones: Shares the pyrroloquinoline core but has different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of the piperazine ring and the pyrroloquinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
10-(piperazin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16-14(11-18-8-5-17-6-9-18)10-13-3-1-2-12-4-7-19(16)15(12)13/h1-3,10,17H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPCGOUGZFOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)CN4CCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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